N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines a naphthalene derivative with an amine and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-2-yloxy)ethanol. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired amine derivative. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the amine group can produce secondary or tertiary amines .
Scientific Research Applications
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. The naphthalene moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(naphthalen-1-yloxy)ethyl)acetamide
- 2-naphthol
- N-(isoamyl)-(2-(naphthalen-2-yloxy)-ethyl)amine
Uniqueness
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine is unique due to its specific combination of a naphthalene ring, an ethoxyethanol linker, and a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.C2H2O4/c1-2-3-10-19-11-12-20-13-14-21-18-9-8-16-6-4-5-7-17(16)15-18;3-1(4)2(5)6/h4-9,15,19H,2-3,10-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYZSIHALXWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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